4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is a synthetic organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure that includes an ethoxy group, a fluoro substituent, an adamantane derivative, and a benzenesulfonamide moiety, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide can be achieved through a multi-step process. The process typically starts with the formation of the benzenesulfonamide core, followed by the introduction of the ethoxy and fluoro groups. Finally, the adamantane derivative is attached to the benzenesulfonamide backbone through a methyl linkage.
Reaction conditions include:
Use of strong bases such as sodium hydride for deprotonation reactions.
Solvents like dimethylformamide for efficient dissolution and reaction kinetics.
Catalysts such as palladium on carbon for specific coupling reactions.
Reaction temperatures ranging from room temperature to 150°C depending on the step.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with a focus on optimizing yield and purity. This includes:
Using larger reactors for bulk chemical reactions.
Implementing continuous flow systems to enhance reaction efficiency.
Employing advanced purification techniques such as chromatography and crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction: : The compound can be reduced using reagents like lithium aluminum hydride, leading to the corresponding amine derivatives.
Substitution: : Halogenation or alkylation reactions using reagents such as sodium iodide or methyl iodide to introduce additional substituents.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide, potassium permanganate.
Reducing agents like lithium aluminum hydride, sodium borohydride.
Solvents like tetrahydrofuran, chloroform for specific reactions.
Major Products Formed
Sulfoxides: : Formed from oxidation.
Amines: : Formed from reduction.
Substituted derivatives: : Formed from halogenation or alkylation reactions.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is widely used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In the study of enzyme interactions and protein binding due to its sulfonamide moiety.
Medicine: : Potential therapeutic agent in drug discovery due to its bioactive properties.
Industry: : Used in materials science for developing new polymers and materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds and ionic interactions with biological molecules, altering their function and activity. The adamantane derivative enhances its lipophilicity and membrane permeability, facilitating its action within cells.
Comparison with Similar Compounds
When compared to similar compounds, 4-ethoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups:
Ethoxy group: : Increases its hydrophilicity compared to purely alkyl-substituted analogs.
Fluoro group: : Provides increased metabolic stability and influences its binding affinity to biological targets.
Adamantane derivative: : Enhances lipophilicity and membrane permeability.
List of Similar Compounds
4-methoxy-3-fluoro-N-(((1R,3S,5r,7r)-2-methyladamantan-2-yl)methyl)benzenesulfonamide
4-ethoxy-3-chloro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide
This compound analogs with variations in substituents.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4S/c1-3-26-19-5-4-17(11-18(19)21)27(23,24)22-12-20(25-2)15-7-13-6-14(9-15)10-16(20)8-13/h4-5,11,13-16,22H,3,6-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMVPGEMMSJLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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